
Application Notes and Protocols for In Vitro
Dissolution Testing of Rosuvastatin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rosuvastatin (Calcium)

Cat. No.: B14802082 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of standardized protocols for the in vitro

dissolution testing of rosuvastatin calcium immediate-release formulations. This document

outlines the necessary apparatus, dissolution media, and analytical procedures as referenced

from pharmacopeias and scientific literature.

Introduction
Rosuvastatin calcium is a competitive inhibitor of HMG-CoA reductase, an enzyme instrumental

in cholesterol synthesis. The in vitro dissolution test is a critical quality control parameter that

evaluates the release of the active pharmaceutical ingredient (API) from its dosage form,

ensuring batch-to-batch consistency and providing insights into its potential in vivo

bioavailability. For generic drug products, demonstrating similar dissolution profiles to the

innovator product is essential for obtaining biowaivers.

This document details established protocols for conducting in vitro dissolution studies on

rosuvastatin calcium tablets and capsules.

Data Presentation: Comparative Dissolution Profiles
The following tables summarize quantitative data from various studies, showcasing the

percentage of rosuvastatin calcium dissolved over time in different dissolution media.
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Table 1: Mean Cumulative Drug Release of Rosuvastatin Calcium Tablets (20 mg) in Various

Media
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Time (min) 0.1 N HCl (pH 1.2)
0.05 M Phosphate
Buffer (pH 6.8)

0.05 M Sodium
Citrate Buffer (pH
6.6)

Crestor®

5 35.2% 25.1% 55.4%

10 51.8% 48.9% 78.3%

15 64.3% 65.8% 89.2%

30 80.1% 88.7% 95.6%

45 85.4% 94.2% 97.8%

60 88.9% 98.5% 99.1%

Resova®

5 33.1% 22.4% 48.7%

10 50.2% 45.3% 72.1%

15 63.5% 63.1% 85.4%

30 79.8% 85.9% 96.8%

45 86.2% 93.5% 100.2%

60 88.7% 98.8% 102.1%

Ivarin®

5 28.7% 30.1% 50.1%

10 45.3% 55.8% 75.2%

15 58.9% 72.4% 88.9%

30 69.8% 90.1% 96.1%

45 73.1% 95.3% 98.2%

60 75.2% 98.4% 99.8%
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Table 2: Comparative Dissolution of Rosuvastatin Calcium and Telmisartan Combination

Tablets in pH 6.8 Phosphate Buffer[1]

Time (min)
Rosuvastatin Calcium (% Average
Release)

10 29.86%

20 48.23%

30 65.32%

45 79.22%

60 99.63%

Experimental Protocols
The following are detailed methodologies for conducting in vitro dissolution testing of

rosuvastatin calcium, based on United States Pharmacopeia (USP), FDA recommendations,

and published literature.

USP General Chapter <711> Dissolution Testing
This protocol is a standard method for immediate-release solid dosage forms.

Apparatus:

Apparatus 1 (Basket): Often used for capsules.[2]

Apparatus 2 (Paddle): Commonly used for tablets.[1]

Dissolution Media: The choice of dissolution medium is critical and should be justified based on

the drug's properties and regulatory recommendations.

0.1 N Hydrochloric Acid (pH 1.2): Simulates gastric fluid.

0.05 M Phosphate Buffer (pH 6.8): Simulates intestinal fluid.[2][3]
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0.05 M Sodium Citrate Buffer (pH 6.6): Recommended by the FDA for rosuvastatin calcium

dissolution studies.[4]

General Parameters:

Volume of Dissolution Medium: 900 mL.[1][2]

Temperature: 37 ± 0.5 °C.[2][5]

Rotation Speed:

Apparatus 1 (Basket): 50 RPM.[2]

Apparatus 2 (Paddle): 50 RPM.[1][2] For pellets, 100 RPM may be used.[3]

Sampling Times: 5, 10, 15, 30, 45, and 60 minutes are typical.[1]

Acceptance Criteria (USP): Not less than 80% (Q) of the labeled amount of rosuvastatin is

dissolved in 45 minutes.[6]

Procedure:

Place the specified volume of the dissolution medium in each vessel of the dissolution

apparatus.

Equilibrate the medium to 37 ± 0.5 °C.

Place one tablet or capsule in each vessel.

Immediately operate the apparatus at the specified rate.

At each specified time interval, withdraw a sample from a zone midway between the surface

of the dissolution medium and the top of the rotating basket or paddle, not less than 1 cm

from the vessel wall.

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution

medium.
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Filter the samples promptly through a suitable filter (e.g., 0.45 µm nylon).[3][7][8]

Analyze the filtered samples for rosuvastatin concentration.

Analytical Methods for Quantification
3.2.1. UV-Visible Spectrophotometry A simple and rapid method for quantification.

Wavelength: The maximum absorbance (λmax) for rosuvastatin is typically measured around

243 nm in 0.1 N HCl or 282 nm in pH 6.8 phosphate buffer.[3]

Procedure:

Prepare a standard stock solution of USP Rosuvastatin Calcium Reference Standard.

Create a calibration curve by preparing a series of dilutions from the stock solution.

Measure the absorbance of the samples withdrawn from the dissolution vessels.

Calculate the concentration of rosuvastatin in the samples using the calibration curve.

3.2.2. High-Performance Liquid Chromatography (HPLC) Provides greater specificity and is

often the preferred method.

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer

solution (e.g., potassium dihydrogen phosphate adjusted to a specific pH with phosphoric

acid).[7][8]

Column: A C18 column is frequently used.[9]

Detector: UV detector set at an appropriate wavelength (e.g., 242 nm).

Procedure:

Prepare a standard solution of USP Rosuvastatin Calcium RS.

Inject the filtered samples from the dissolution test into the HPLC system.
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The concentration of rosuvastatin is determined by comparing the peak area of the sample

to the peak area of the standard.

Visualizations
Experimental Workflow for Rosuvastatin Dissolution
Testing
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Preparation Phase

Testing Phase

Analysis Phase

Result Interpretation

Prepare Dissolution Medium

Set up Dissolution Apparatus (USP I/II)

Equilibrate Medium to 37°C

Add Rosuvastatin Tablet/Capsule

Prepare Standard Solutions

Analyze via UV-Vis or HPLC

Start Apparatus at Specified RPM

Withdraw Samples at Time Points

Replace Sampled Volume Filter Sample (0.45µm)

Calculate % Drug Dissolved

Generate Dissolution Profile

Compare with Specification (e.g., Q > 80% at 45 min)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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